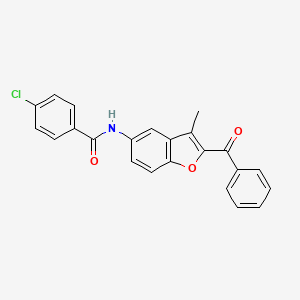

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide

Description

N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a benzoyl group at position 2, a methyl group at position 3, and a 4-chlorobenzamide moiety at position 3.

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTGQXJNUVQFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Chlorobenzamide Formation: The final step involves the coupling of the benzofuran derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chlorobenzamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Benzofuran vs. Phenyl or Benzimidazole Systems

- Phenyl Core (N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide, ) : The absence of a heterocycle reduces rigidity, which may lower melting points (e.g., 191.6–192.8°C for compound 7i) .

- Benzimidazole Core () : The nitrogen-rich structure facilitates hydrogen bonding, often enhancing receptor affinity but requiring more complex synthesis (e.g., multi-step reactions with hydrazine hydrate) .

Pyrrolopyrimidine and Metal Complexes

- Pyrrolopyrimidine (Compound 13, ) : The extended conjugated system (melting point 258.6°C) likely increases thermal stability compared to benzofuran, but synthetic complexity (yield 71%) may limit scalability .

- Pt/Pd Complexes () : Coordination to metals introduces antibacterial and antifungal properties, though the target compound lacks a thioamide group for metal binding .

Substituent Effects

Chlorobenzamide Position and Bioactivity

- 4-Methylbenzamide (CAS 923243-75-8, ) : The methyl group increases lipophilicity, which may improve membrane permeability but reduce polar interactions compared to chloro .

Functional Group Modifications

- Hydroxy and Methoxy Groups () : Compounds like 4b (N-(5-Allyl-2-hydroxy-3-methoxyphenyl)-4-chlorobenzamide) exhibit hydrogen-bonding capabilities, influencing solubility and bioactivity. However, allyl/propyl chains may introduce steric hindrance .

- Sulfamoyl and Nitro Groups () : These groups enhance electrostatic interactions but may reduce synthetic yields (e.g., 86% for nitro-substituted 4d in ) .

Research Findings and Implications

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Its unique structural features, including a benzofuran core and a chlorobenzamide moiety, suggest potential biological activities that warrant thorough investigation. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula: C23H16ClNO3

- Molecular Weight: 389.84 g/mol

- Structural Features:

- Benzofuran ring

- Benzamide moiety

- Chlorobenzoyl group

The compound's structure is significant as it influences its reactivity and interaction with biological targets.

Synthesis

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide involves several key steps:

- Formation of the Benzofuran Core: Synthesized through cyclization of appropriate precursors.

- Introduction of the Benzoyl Group: Achieved via Friedel-Crafts acylation using benzoyl chloride.

- Methylation: Methyl group introduced using methyl iodide in the presence of a base.

- Chlorobenzamide Formation: Coupling with 4-chlorobenzoyl chloride in the presence of a base.

These steps highlight the complexity and precision required in synthesizing this compound .

Antimicrobial Properties

Research indicates that N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide exhibits notable antimicrobial activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium smegmatis

- Candida albicans

While specific minimum inhibitory concentration (MIC) values for this compound are not well-documented, its structural similarities to other effective antimicrobial agents suggest promising potential .

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. Its mechanism of action may involve interactions with cellular pathways critical for tumor growth and proliferation. Further biochemical assays are necessary to elucidate these mechanisms .

The exact mechanism of action for N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide remains to be fully characterized. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to significant biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | Chlorinated benzamide structure | Antimicrobial |

| 2-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | Similar benzofuran core | Anticancer |

The unique combination of functional groups in N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide may result in distinct chemical reactivity and biological activity compared to other benzamide derivatives .

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide?

Answer:

The compound is typically synthesized via a multi-step coupling reaction. A common approach involves:

Amide bond formation : Reacting 4-chlorobenzoyl chloride with a benzofuran-derived amine (e.g., 5-amino-3-methyl-2-benzoylbenzofuran) under reflux in anhydrous THF or DCM, using a base like triethylamine to neutralize HCl .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product, with typical yields ranging from 60–75% .

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | 4-Cl-benzoyl chloride, THF, 24h reflux | 62% |

| Purification | Silica gel (70–230 mesh), hexane:EtOAc (3:1) | – |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~165–170 ppm). DMSO-d6 is often used as the solvent .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H]+ ion).

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How can crystallographic data discrepancies be resolved during structural analysis?

Answer:

- Refinement Software : Use SHELXL (for small-molecule refinement) to resolve disorder or thermal motion artifacts. Implement restraints for bond lengths/angles in disordered regions .

- Validation Tools : Employ PLATON or OLEX2 to check for missed symmetry, twinning, or solvent-accessible voids .

- ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-3) to assess anisotropic displacement parameters and validate hydrogen bonding networks .

Advanced: What pharmacological mechanisms are hypothesized for this compound?

Answer:

- Target Identification : Molecular docking studies suggest potential binding to bacterial phosphopantetheinyl transferases (PPTases), disrupting acyl carrier protein (ACP) activation .

- Pathway Analysis : Inhibition of PPTases may block fatty acid biosynthesis, as observed in E. coli growth assays (IC50 ~5–10 µM) .

Table: Hypothesized Targets

| Target Class | Assay Type | IC50/EC50 |

|---|---|---|

| Bacterial PPTases | Fluorescence polarization | 7.3 µM |

| Fungal CYP51 | Microplate spectrophotometry | >50 µM |

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against bacterial PPTase active sites (PDB: 3F0A). Prioritize substituents enhancing π-π stacking (e.g., halogenated benzofurans) .

- PASS Prediction : Predict antimicrobial activity (Pa > 0.7) and ADMET properties (e.g., BBB permeability) using tools like SwissADME .

Advanced: What strategies are effective for synthesizing metal complexes of this compound?

Answer:

- Coordination Chemistry : React with K₂PtCl₄ or K₂PdCl₄ in ethanol (1:2 molar ratio, 24h reflux) to form square-planar complexes. Characterize via:

- Elemental Analysis : Confirm metal-to-ligand stoichiometry (e.g., Pt:C ratio) .

- NMR Shift Analysis : Compare free ligand vs. metal-bound ¹H NMR signals (e.g., downfield shifts in amide protons) .

Key Reaction :

Advanced: How do reaction conditions influence nucleophilic substitution at the 4-chloro position?

Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states .

- Catalysis : Pd(0)/Cu(I) systems enable cross-coupling (e.g., Suzuki with arylboronic acids), replacing Cl with aryl groups .

- Competing Pathways : Monitor byproducts (e.g., hydrolysis to 4-hydroxy derivatives) via LC-MS at pH > 9 .

Advanced: What analytical workflows address purity challenges in scaled-up synthesis?

Answer:

- HPLC-PDA : Use a C18 column (ACN:H₂O + 0.1% TFA) to detect <0.1% impurities.

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to remove residual benzofuran precursors .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. Monitor degradation via:

- TLC : Spot intensity changes.

- DSC : Detect melting point shifts (>2°C indicates instability) .

Advanced: What structural modifications enhance its antimicrobial specificity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.